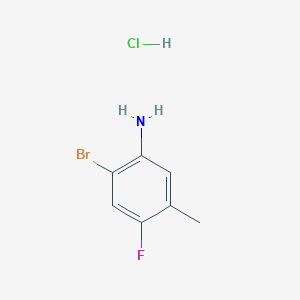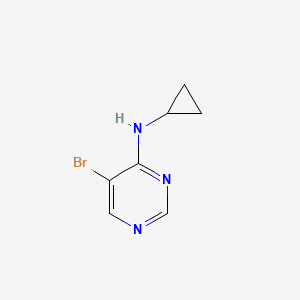![molecular formula C12H14BrNO B1528032 5-Bromo-2',3',5',6'-tetrahydrospiro-[indoline-3,4'-pyran] CAS No. 1160247-95-9](/img/structure/B1528032.png)
5-Bromo-2',3',5',6'-tetrahydrospiro-[indoline-3,4'-pyran]
Overview
Description
5-Bromo-2’,3’,5’,6’-tetrahydrospiro-[indoline-3,4’-pyran] is a chemical compound characterized by its unique spirocyclic structure, which includes an indoline and a pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2’,3’,5’,6’-tetrahydrospiro-[indoline-3,4’-pyran] typically involves the reaction of indoline derivatives with brominated pyran precursors. One common method includes the use of a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom into the indoline ring. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2’,3’,5’,6’-tetrahydrospiro-[indoline-3,4’-pyran] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted indoline and pyran derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2’,3’,5’,6’-tetrahydrospiro-[indoline-3,4’-pyran] is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a precursor for the development of pharmaceutical agents. Its derivatives have been studied for their potential anti-inflammatory, antiviral, and anticancer properties .
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the production of polymers and other high-performance materials .
Mechanism of Action
The mechanism of action of 5-Bromo-2’,3’,5’,6’-tetrahydrospiro-[indoline-3,4’-pyran] involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2’,3’,5’,6’-tetrahydrospiro-[indoline-3,4’-pyran]-2-one
- 5-Bromo-2’,3’,5’,6’-tetrahydrospiro-[indoline-3,4’-pyran] hydrochloride
Uniqueness
Compared to similar compounds, 5-Bromo-2’,3’,5’,6’-tetrahydrospiro-[indoline-3,4’-pyran] stands out due to its specific bromination pattern and spirocyclic structure.
Properties
IUPAC Name |
5-bromospiro[1,2-dihydroindole-3,4'-oxane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-9-1-2-11-10(7-9)12(8-14-11)3-5-15-6-4-12/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSRLLMQXDRAAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1527949.png)
![5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1527951.png)
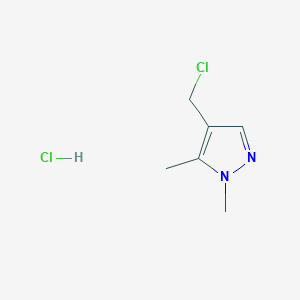
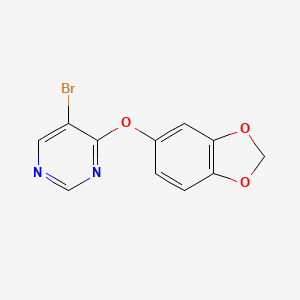

![2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile](/img/structure/B1527958.png)

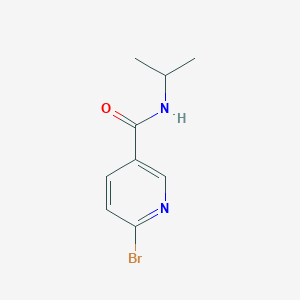
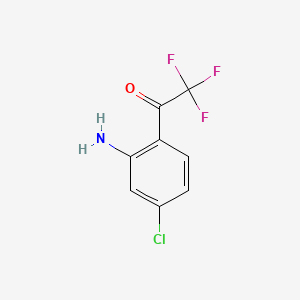
![2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1527967.png)
![4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL](/img/structure/B1527968.png)

